molecular formula C8H8ClNO2 B1612750 6-Chloro-5-methylpyridin-3-yl acetate CAS No. 54232-04-1

6-Chloro-5-methylpyridin-3-yl acetate

Cat. No. B1612750
CAS RN: 54232-04-1
M. Wt: 185.61 g/mol
InChI Key: WMBNONRWJWUNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-methylpyridin-3-yl acetate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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properties

CAS RN

54232-04-1

Product Name

6-Chloro-5-methylpyridin-3-yl acetate

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

(6-chloro-5-methylpyridin-3-yl) acetate

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(12-6(2)11)4-10-8(5)9/h3-4H,1-2H3

InChI Key

WMBNONRWJWUNRC-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1Cl)OC(=O)C

Canonical SMILES

CC1=CC(=CN=C1Cl)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL R.B. flask, Boron trifluoride diethyl etherate (1.8 mL, 0.0143 mol, Sigma Aldrich) was added drop wise to a cooled mixture (−15° C.) of 6-chloro-5-methylpyridine-3-amine (1.0 g, 0.0070 mol) in DME (7.5 mL) and dichloromethane (2.5 mL). Then tert-butyl nitrite (0.85 g, 0.0082 mol, Sigma-Aldrich) was added drop wise and the reaction mixture was stirred at −10° C. for 25 min. The reaction mixture was allowed to warm to 0° C. and stirred for additional 20 min. The reaction mixture was diluted with pentane (50 mL) and the tetrafluoroborate diazonium salt was collected by filtration. The salt was dissolved in acetic anhydride (10 mL) and heated at 95° C. for 2 h. The reaction mixture was cooled to ambient temperature and then partitioned between ethyl acetate (50 mL) and sat.aq.sodium bicarbonate solution (100 mL). The aqueous solution was separated and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford a brown oil. This oil was purified by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether to give 6-chloro-5-methylpyridine-3-yl acetate as pale yellow oil (780 mg, 62%)
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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